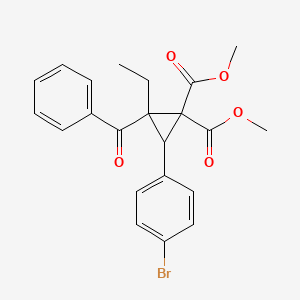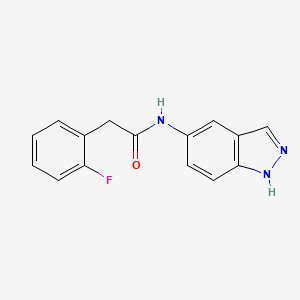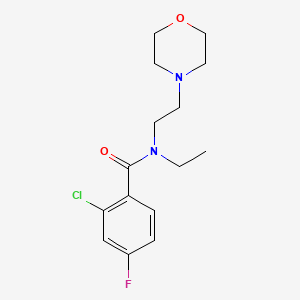
dimethyl 2-benzoyl-3-(4-bromophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related cyclopropane derivatives typically involves the reaction of dibromobutyrophenone with dimethyl benzylidenemalonate in the presence of zinc, leading to the formation of compounds such as dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate as a single geometrical isomer. This method highlights the role of zinc in facilitating the formation of the cyclopropane ring, a key feature in the structure of dimethyl 2-benzoyl-3-(4-bromophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate (Aliev et al., 2000).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using X-ray diffraction analysis, which provides detailed information about the arrangement of atoms within the molecule. For instance, the structure of dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate was determined through this method, showcasing the geometrical isomerism and the spatial arrangement of the cyclopropane ring relative to the benzoyl and phenyl groups (Aliev et al., 2000).
Chemical Reactions and Properties
Cyclopropane derivatives like dimethyl 2-benzoyl-3-(4-bromophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate exhibit unique chemical reactions due to the strained nature of the cyclopropane ring. This strain leads to increased reactivity, making these compounds useful intermediates in various chemical syntheses. For example, the reaction of dimethyl 2-(1,3-butadienyl)cyclopropane-1,1-dicarboxylate with a catalytic amount of Ph3SnH provides insights into the transformation possibilities of cyclopropane derivatives (Miura et al., 1988).
科学的研究の応用
Synthesis and Structural Analysis
Dimethyl 2-benzoyl-3-(4-bromophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate is involved in various synthetic pathways and structural analyses within organic chemistry. The compound's reaction with alfa,alfa-dibromobutyrophenone and dimethyl benzylidenemalonate in the presence of zinc results in its formation as a single geometrical isomer, whose structure was confirmed via X-ray diffraction analysis (Aliev et al., 2000). This showcases its utility in synthesizing specific organic compounds with precise structural configurations, essential for further chemical research and applications.
Reaction Mechanisms and Transformations
In research focusing on the reaction mechanisms and transformations involving cyclopropane derivatives, dimethyl 2-benzoyl-3-(4-bromophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate serves as a critical substrate or intermediate. For instance, it participates in radical addition reactions to yield normal adducts of terminal olefins, highlighting the reactivity of its double bond towards radical initiators (Gilchrist & Rees, 1968). Such studies contribute to a deeper understanding of cyclopropane's behavior in various chemical reactions, aiding in the development of novel synthetic routes.
Organic Synthesis and Catalysis
The compound is also instrumental in advancing organic synthesis techniques, particularly in the context of cycloaddition reactions. Research demonstrates its reactivity in 1,3-dipolar cycloadditions with C-aryl or C-amido nitrones, proceeding with high efficiency and selectivity to form unique spiro[cyclopropane-1,4-isoxazolidine] cycloadducts (Tran, Diev, & Molchanov, 2011). Such findings underscore its potential as a versatile building block in synthesizing complex organic molecules, which could be of interest in pharmaceutical research and material science.
作用機序
Safety and Hazards
将来の方向性
Future research could explore the synthesis, characterization, and potential applications of this compound. For instance, the compound could be studied for potential biological activity, given the presence of structural features (like the benzoyl and phenyl rings) that are common in bioactive compounds .
特性
IUPAC Name |
dimethyl 2-benzoyl-3-(4-bromophenyl)-2-ethylcyclopropane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrO5/c1-4-21(18(24)15-8-6-5-7-9-15)17(14-10-12-16(23)13-11-14)22(21,19(25)27-2)20(26)28-3/h5-13,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUOQOAYHSWOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C1(C(=O)OC)C(=O)OC)C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropane-1,1-dicarboxylic acid, 2-benzoyl-3-(4-bromophenyl)-2-ethyl-, dimethyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)

![N-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5501146.png)
![4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide](/img/structure/B5501159.png)
![7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5501164.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501170.png)
![1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5501177.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5501180.png)

![N~3~-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5501188.png)
![2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5501196.png)
![2-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B5501213.png)
![N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)
![4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501235.png)